3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride
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Overview
Description
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is a heterocyclic organosilicon compound It is part of the azasilinane family, which are known for their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride typically begins with (chloromethyl)methyl-dichlorosilane. This precursor is treated with phenylmagnesium bromide (PhMgBr) to form the corresponding (chloromethyl)methyl-phenylsilane. Subsequent cyclization with an appropriate amine under controlled conditions yields the desired azasilinane structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups at the silicon center.
Scientific Research Applications
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying conformational behavior.
Biology: Investigated for potential biological activities, including pharmacological properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3-phenyl-1,3-azasilinane: Similar in structure but lacks the hydrochloride component.
3-Methyl-3-phenyl-1,3-thiasilinane: Contains sulfur instead of silicon.
1-Methyl-1-phenyl-1-silacyclohexane: Similar silicon-containing cyclic compound.
Uniqueness
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is unique due to its specific structural configuration and the presence of both methyl and phenyl groups at the silicon center. This configuration influences its conformational behavior and potential biological activities, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H20ClNSi |
---|---|
Molecular Weight |
241.83 g/mol |
IUPAC Name |
3,3-dimethyl-5-phenyl-1,3-azasilinane;hydrochloride |
InChI |
InChI=1S/C12H19NSi.ClH/c1-14(2)9-12(8-13-10-14)11-6-4-3-5-7-11;/h3-7,12-13H,8-10H2,1-2H3;1H |
InChI Key |
AWVYFIVDMGDKTK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC(CNC1)C2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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